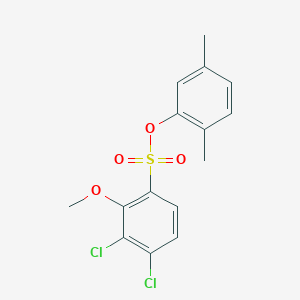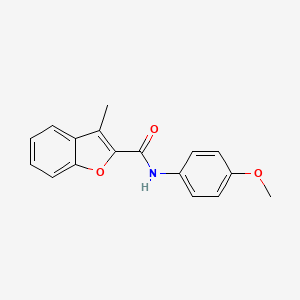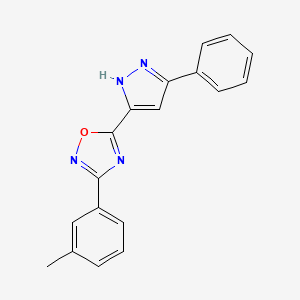
2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate, commonly referred to as DMDCS, is an organic compound used in a variety of scientific fields. DMDCS is a colorless solid that is soluble in water, alcohols, and other polar solvents. Due to its versatile properties, DMDCS has become a popular reagent for chemical synthesis and a tool for studying biochemical processes.
作用机制
The mechanism of action of DMDCS is not fully understood. However, it is believed that the compound interacts with proteins and other molecules in the cell, which leads to changes in their structure and function. It is also believed that DMDCS can interfere with the activity of enzymes, which can lead to changes in the biochemical pathways of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDCS are not fully understood. However, studies have shown that DMDCS can modulate the activity of enzymes, which can lead to changes in the biochemical pathways of the cell. Additionally, DMDCS can interact with proteins and other molecules in the cell, which can lead to changes in their structure and function.
实验室实验的优点和局限性
The main advantage of using DMDCS in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a tool for studying biochemical processes, and as a source of reagents for various assays. Additionally, it is relatively easy to obtain and is relatively inexpensive. The main limitation of using DMDCS in laboratory experiments is its toxicity. It is highly toxic and must be handled with care.
未来方向
The potential future directions for DMDCS research include: further exploration of its biochemical and physiological effects; further exploration of its potential uses as a reagent in organic synthesis; further exploration of its potential as a tool for studying biochemical processes; further exploration of its potential as a source of reagents for various assays; further exploration of its potential as a catalyst in various reactions; further exploration of its potential as a substrate in enzyme-catalyzed reactions; further exploration of its potential as an inhibitor of enzymes; further exploration of its potential as a tool for drug discovery; and further exploration of its potential as a tool for studying the structure and function of proteins.
合成方法
DMDCS can be synthesized using a three-step process. The first step involves the reaction of 2,5-dimethylphenol with phosphorus oxychloride to form 2,5-dimethylphenyl chloroformate. The second step involves the reaction of 2,5-dimethylphenyl chloroformate with 2-methoxybenzene-1-sulfonic acid to form the desired product. Finally, the third step involves the reaction of the intermediate product with sodium hydroxide to form DMDCS.
科学研究应用
DMDCS is used extensively in scientific research applications. It is used as a reagent in organic synthesis, as a tool for studying biochemical processes, and as a source of reagents for various assays. It is also used as a catalyst in various reactions and as a substrate in enzyme-catalyzed reactions.
属性
IUPAC Name |
(2,5-dimethylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-4-5-10(2)12(8-9)21-22(18,19)13-7-6-11(16)14(17)15(13)20-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMDLJBSXOEZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418964.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6418980.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6418984.png)


![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B6418992.png)
![N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6419000.png)

![1-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6419024.png)
![methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate](/img/structure/B6419032.png)
![N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B6419039.png)
![1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6419046.png)
![2-{8-[(2,3-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419065.png)
![2-{1,3-dimethyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419073.png)